

Amlodipine's Anti-Cancer Profile: A Comparative Analysis Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: Amlodipine mesylate

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A growing body of preclinical evidence suggests that amlodipine, a widely prescribed calcium channel blocker for hypertension, exhibits significant anti-cancer properties across a variety of cancer cell lines. This comparative guide synthesizes key findings on the cytotoxic and mechanistic effects of amlodipine, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a repurposed anti-cancer agent. The data presented herein is collated from multiple independent studies, providing a broad perspective on amlodipine's efficacy and modes of action.

Quantitative Analysis of Amlodipine's Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the IC₅₀ values of amlodipine in various cancer cell lines as reported in the literature. These values demonstrate a dose-dependent inhibitory effect of amlodipine on the proliferation of cancer cells.

Cancer Type	Cell Line	IC50 (μM)	Reference
Non-Small Cell Lung Cancer	A549	9.641	[1]
Non-Small Cell Lung Cancer	A549	23	[2][3][4]
Non-Small Cell Lung Cancer	H1299	25.66	[2][3][4]
Breast Cancer	MDA-MB-231	8.66	[5]
Breast Cancer	MCF-7	12.60	[5]
Breast Cancer	MCF-7	166.6 (μg/mL)	[6]
Colorectal Cancer	HCT116	27.17	[7]
Colorectal Cancer	SW480	37.69	[7]

Mechanistic Insights into Amlodipine's Anti-Cancer Effects

Amlodipine's anti-proliferative effects are not solely due to cytotoxicity but are also a result of its influence on key cellular processes such as cell cycle progression and apoptosis.

Cell Cycle Arrest

Multiple studies have demonstrated that amlodipine can induce cell cycle arrest, primarily at the G0/G1 or G1 phase.[1][7][8] This is a crucial mechanism for halting the uncontrolled proliferation of cancer cells.

- In human epidermoid carcinoma A431 cells, amlodipine treatment (20-30μM for 24h) led to an accumulation of cells in the G1 phase.[8] This was associated with decreased phosphorylation of the retinoblastoma protein (pRB), reduced levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and an increased expression of the CDK inhibitor p21(Waf1/Cip1).[8]

- In non-small cell lung cancer A549 cells, amlodipine was also found to induce G0/G1 phase cell cycle arrest.[1] The mechanism involved the downregulation of cyclin D1 and p-Rb, and the upregulation of p21 and p27.[1]
- In colorectal cancer cells (HCT116 and SW480), amlodipine treatment (50 μ M for 48h) similarly resulted in G1 phase accumulation.[7]

Induction of Apoptosis

Amlodipine has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines.

- In breast cancer cells (MDA-MB-231), amlodipine treatment led to a significant increase in caspase-3/7 activity, which are key executioners of apoptosis.[5] This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2.[5]
- In esophageal carcinoma cells, amlodipine was found to induce apoptosis through endoplasmic reticulum (ER) stress.[9]
- Studies have also indicated amlodipine's ability to promote apoptosis in colon adenocarcinoma, lymphoma, and glioblastoma cell lines.[10]

Impact on Cellular Signaling Pathways

Amlodipine exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer. The inhibition of these pathways disrupts cancer cell proliferation, survival, and invasion.

EGFR-Mediated Pathways

The epidermal growth factor receptor (EGFR) is a key driver of tumor growth and progression. Amlodipine has been shown to inhibit EGFR signaling.

- In A549 lung cancer cells, amlodipine was found to attenuate the phosphoinositide 3-kinase (PI3K)/Akt and Raf/MEK/extracellular signal-regulated kinase (ERK) pathways by inhibiting EGFR phosphorylation.[1][11]

- Similarly, in human epidermoid carcinoma A431 cells, amlodipine suppresses the phosphorylation of the EGFR.
- In glioblastoma stem cells, amlodipine promotes the degradation of EGFR, leading to the downregulation of its downstream pro-survival pathways.[\[12\]](#)

Other Key Pathways

- ERK1/2 Pathway: In breast cancer cells, the anti-proliferative and anti-invasive effects of amlodipine were associated with the downregulation of phosphorylated ERK1/2.[\[5\]](#)[\[13\]](#)
- TGF-beta Pathway: In gastric cancer cells, amlodipine's cytotoxic effects have been linked to the inhibition of the MAP kinase and TGF-beta pathways.[\[14\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of amlodipine's effects on cancer cells.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1×10^4 cells/well) and allowed to adhere overnight.[\[3\]](#)
- Drug Treatment: The cells are then treated with various concentrations of amlodipine (e.g., 1 to 50 μM) or a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).[\[1\]](#)[\[6\]](#)
- MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

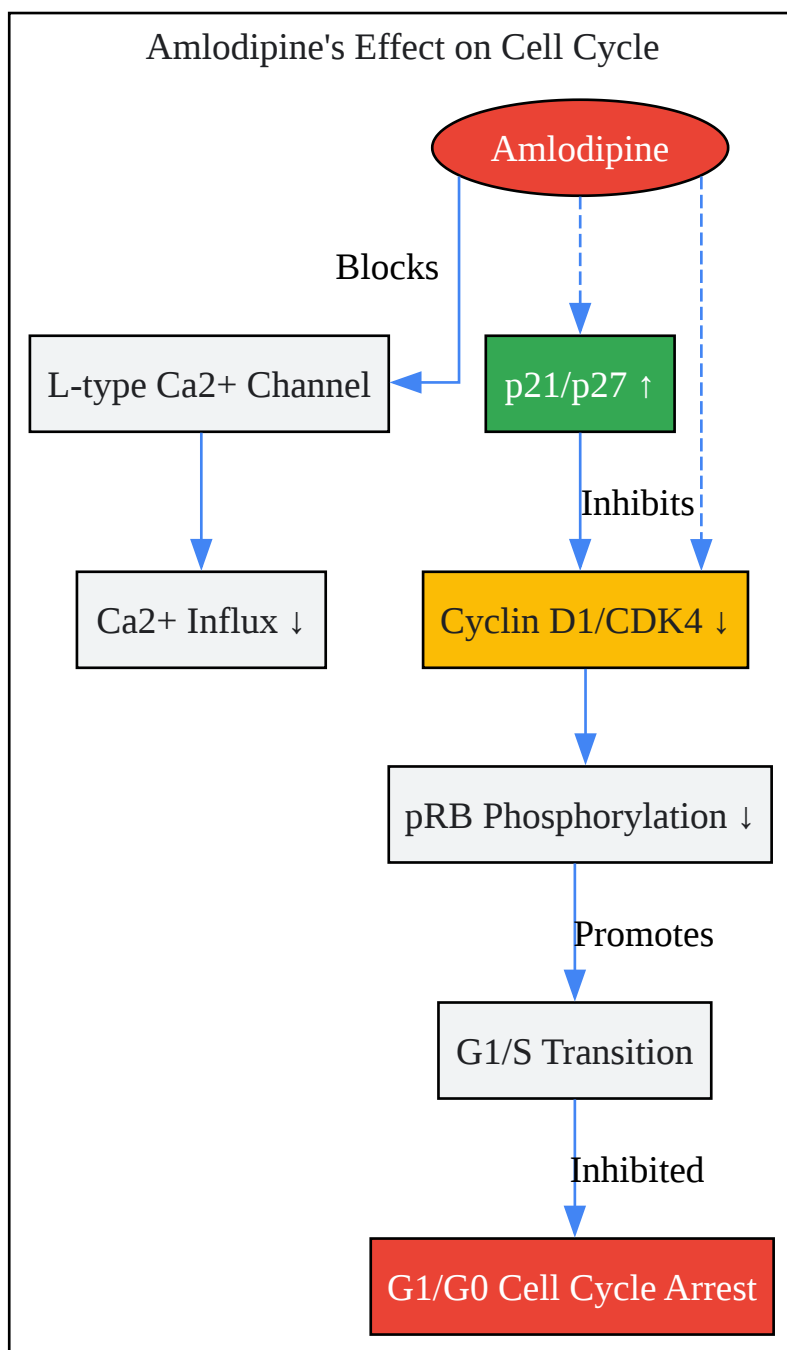
- **Cell Treatment and Harvesting:** Cells are treated with amlodipine for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
- **Fixation:** The cells are fixed in cold 70% ethanol and stored at -20°C.
- **Staining:** The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** The DNA content of the stained cells is analyzed using a flow cytometer.
- **Data Analysis:** The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.

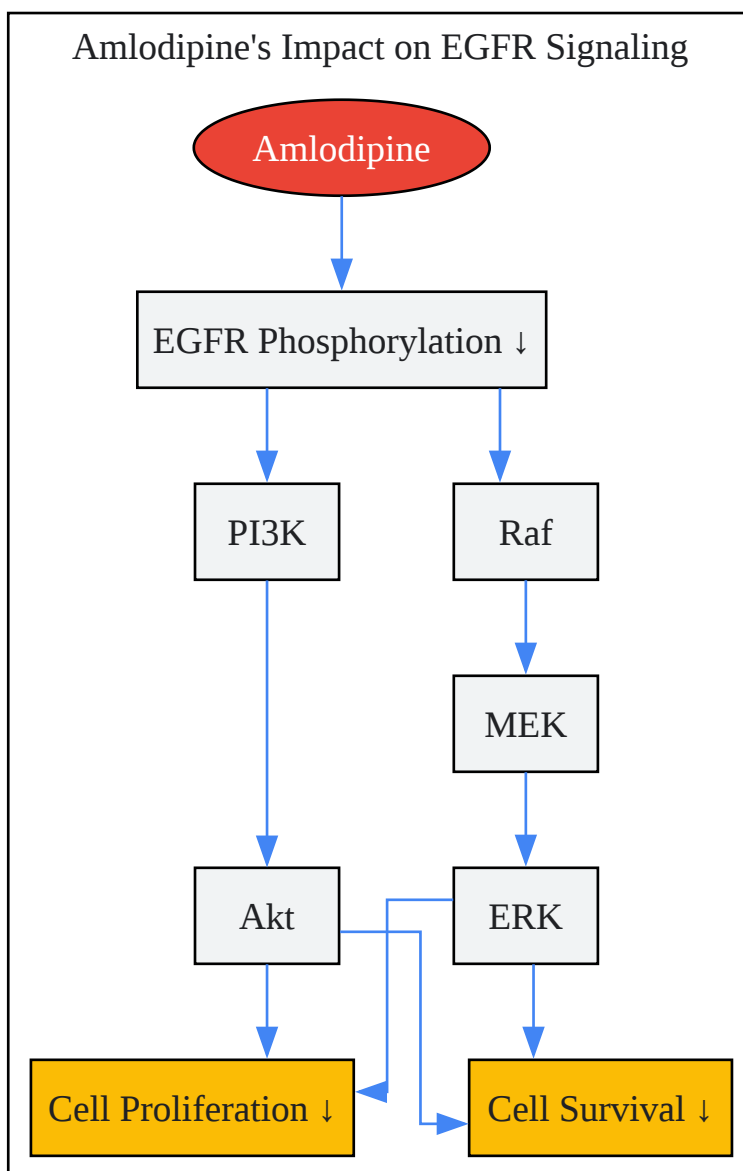
Western Blotting

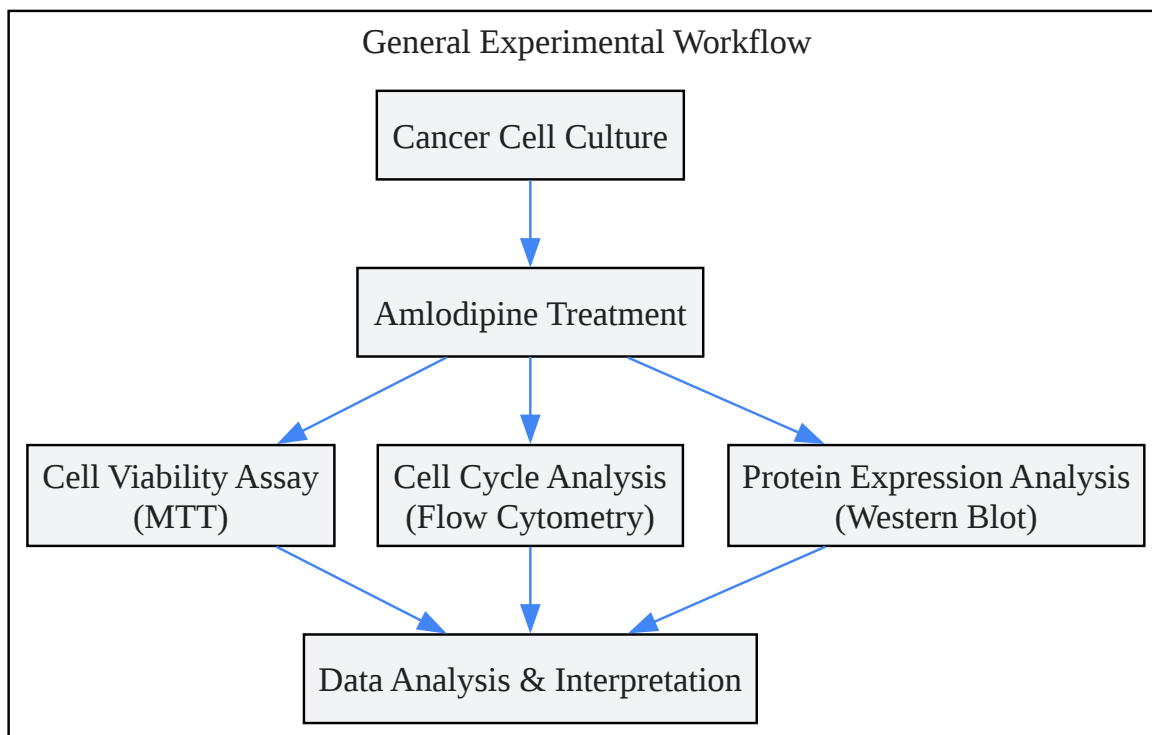
- **Protein Extraction:** Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay kit.^[1]
- **SDS-PAGE:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).^[1]
- **Protein Transfer:** The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.^[1]
- **Blocking and Antibody Incubation:** The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) and then incubated with primary antibodies against the proteins of interest overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by amlodipine and a typical experimental workflow.







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